

"Adenosine, 5'-amino-2',5'-dideoxy-" synthesis and characterization

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Compound of Interest

Compound Name: Adenosine, 5'-amino-2',5'-dideoxy-

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An In-depth Technical Guide to the Synthesis and Characterization of 5'-amino-2',5'-dideoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine, a modified nucleoside with significant applications in genomics and drug discovery. The document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its triphosphorylated analog.

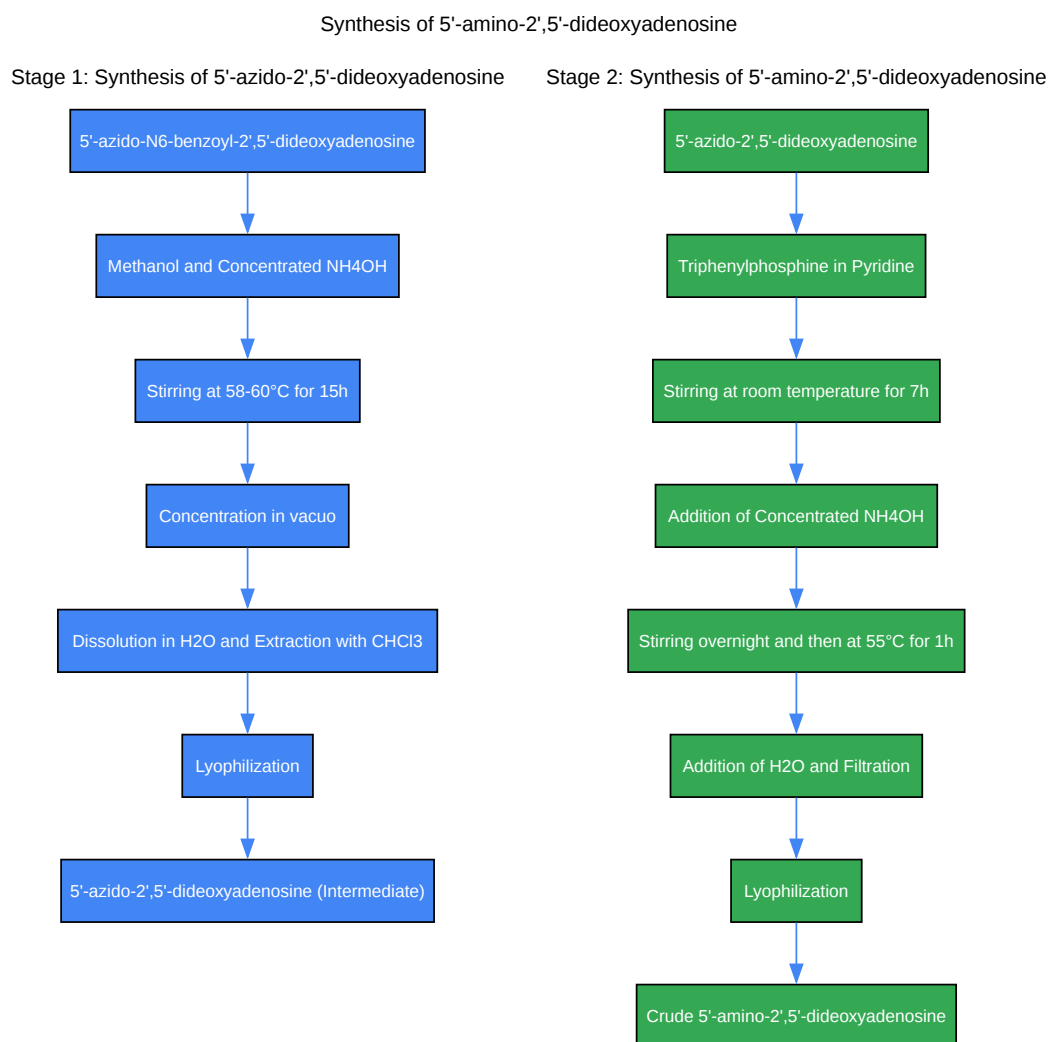
Synthesis of 5'-amino-2',5'-dideoxyadenosine

The synthesis of 5'-amino-2',5'-dideoxyadenosine is typically achieved through a multi-step process starting from a protected adenosine derivative. A common and effective method involves the conversion of a 5'-hydroxyl group to a 5'-azido group, followed by reduction to the desired 5'-amino functionality.^{[1][2][3][4]}

A key intermediate in this synthesis is 5'-azido-2',5'-dideoxyadenosine. This is synthesized from a protected adenosine precursor. The 5'-amino-2',5'-dideoxyadenosine is then produced from this azido intermediate via the Staudinger reaction.^{[1][2][3]} The crude product is often used directly in the subsequent phosphorylation step without extensive purification.^[1]

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the 5'-azido intermediate and its subsequent conversion to the final 5'-amino product.



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Caption: Synthetic workflow for 5'-amino-2',5'-dideoxyadenosine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine and its derivatives.[1]

Synthesis of 5'-azido-2',5'-dideoxyadenosine

- **Reaction Setup:** Dissolve 599 mg (1.6 mmol) of 5'-azido-N6-benzoyl-2',5'-dideoxyadenosine in 4 ml of methanol.
- **Deprotection:** Add 6 ml of concentrated aqueous NH₄OH to the solution.
- **Reaction Conditions:** Stir the resulting mixture at 58–60°C for 15 hours.
- **Work-up:** Concentrate the reaction mixture to dryness in vacuo. Dissolve the residue in 60 ml of H₂O and extract with CHCl₃ (5 x 5 ml).
- **Isolation:** Collect the aqueous layer and back-extract the combined organic layers with H₂O (2 x 5 ml). Combine all aqueous solutions and lyophilize to obtain the product.

Synthesis of 5'-amino-2',5'-dideoxyadenosine

- **Reaction Setup:** Prepare a solution of 34 mg (0.12 mmol) of 5'-azido-2',5'-dideoxyadenosine and 100 mg (0.38 mmol) of triphenylphosphine in 1 ml of pyridine.
- **Staudinger Reaction:** Stir the solution at room temperature for 7 hours.
- **Hydrolysis:** Add 0.2 ml of concentrated aqueous NH₄OH and stir the mixture at room temperature overnight.
- **Completion:** Continue stirring at 55°C for 1 hour.
- **Isolation:** Add 5 ml of H₂O and remove the resulting precipitate by filtration. Wash the precipitate with H₂O.

- Purification: Extract the combined filtrate with ethyl acetate (5 x 3 ml). Lyophilize the aqueous layer to yield crude 5'-amino-2',5'-dideoxyadenosine.

Synthesis of 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates

- Reaction Mixture: Combine 250 μmol of trisodium trimetaphosphate and 50 μmol of crude 5'-amino-2',5'-dideoxyadenosine.
- Solvent: Dissolve the mixture in 0.5 ml of 0.5 M aqueous Tris solution (pH ~11).
- Incubation: Allow the solution to incubate at room temperature for 5–7 days.
- Monitoring: Monitor the reaction progress by reversed-phase HPLC.
- Use: The resulting solution containing the 5'-N-triphosphate can be used directly for enzymatic reactions.

Characterization Data

The characterization of 5'-amino-2',5'-dideoxyadenosine and its triphosphorylated form is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of nucleoside analogs.

Table 1: NMR Data for 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates[1]

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
^{31}P	~ -1	Doublet	Phosphoramidate ($\text{P}\alpha\text{-N}$)
^{31}P	~ -21	Singlet	Trimetaphosphate (starting material)
^1H	Varies	Varies	Tetramethylsilane (TMS) as internal standard

Note: The resonances for $\text{P}\beta$ and $\text{P}\gamma$ were not assigned due to the presence of a large excess of trimetaphosphate and its breakdown products.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to monitor the progress of the phosphorylation reaction and to assess the purity of the final products.[5]

Table 2: HPLC Parameters for Purity Analysis[5]

Parameter	Value
Mobile Phase	MeCN/H ₂ O + 0.1% HCOOH (gradient)
Flow Rate	0.7 mL/min
Column Temperature	40 °C
Detection Wavelength	210 nm and 254 nm

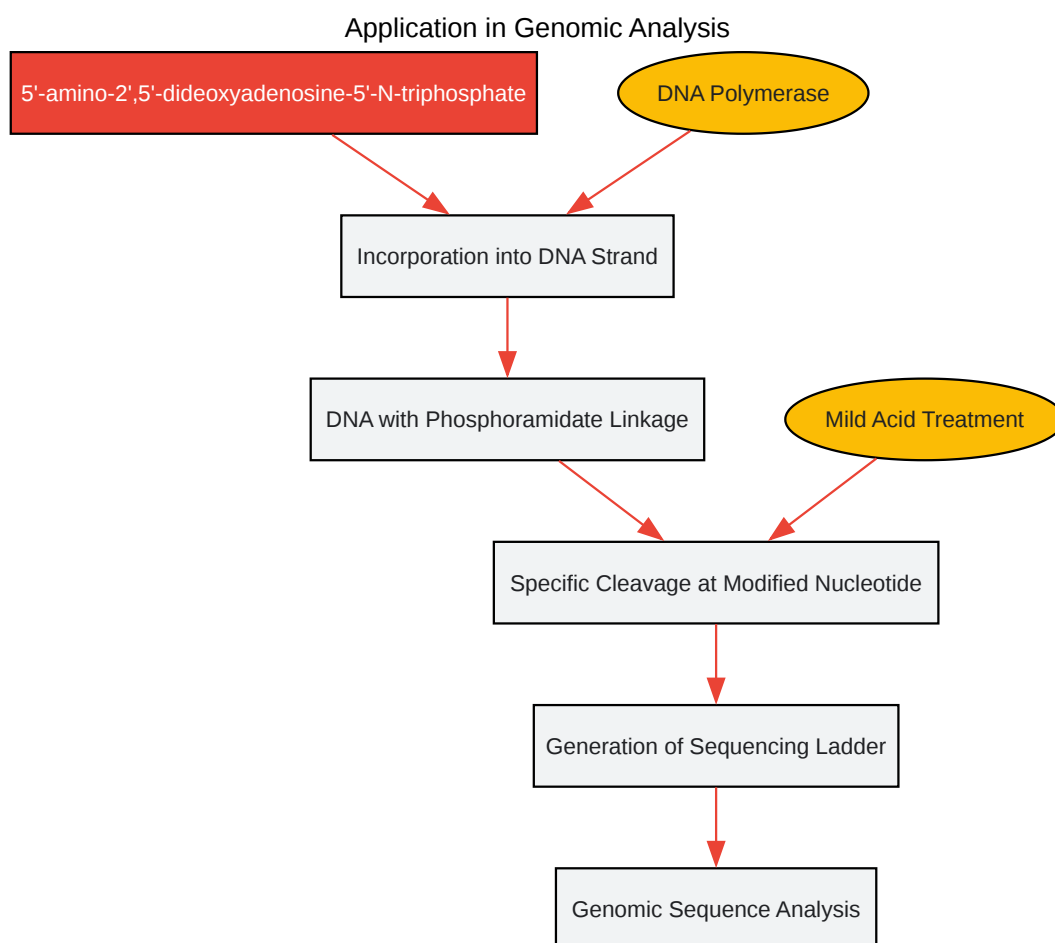
Biological Activity and Applications

5'-amino-5'-deoxy nucleoside and nucleotide analogs have proven to be highly useful in a variety of biological, pharmaceutical, and genomic applications due to the increased reactivity of the amino group compared to the hydroxyl group.[1][2][3]

These modified nucleotides can be incorporated into DNA by DNA polymerases.^[2] The resulting phosphoramidate bonds within the polynucleotide chain can be specifically cleaved under mild acidic conditions, which is a valuable tool for DNA sequencing.^{[1][2]}

Role in Genomic Analysis

The ability to be incorporated into DNA and then specifically cleaved makes 5'-amino-2',5'-dideoxynucleotides useful for genomic analysis techniques, including single nucleotide polymorphism (SNP) detection.^[1]



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Caption: Role of 5'-amino-dNTPs in DNA sequencing.

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